molecular formula C18H22N6O3 B2712751 N-(2-{6-[(2,2-dimethoxyethyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide CAS No. 873002-48-3

N-(2-{6-[(2,2-dimethoxyethyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide

Cat. No.: B2712751
CAS No.: 873002-48-3
M. Wt: 370.413
InChI Key: AKQRZKBTIZCUEQ-UHFFFAOYSA-N
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Description

Historical Development of Triazolopyridazine Derivatives

The exploration of triazolopyridazine derivatives began in the late 20th century, driven by their structural similarity to purine bases and potential as bioactive scaffolds. Early work focused on synthesizing fused heterocycles to mimic nucleotide analogs, with the triazolo[4,3-b]pyridazine core emerging as a key pharmacophore due to its planar geometry and hydrogen-bonding capabilities. Initial synthetic routes relied on multistep condensation reactions, often requiring harsh conditions and yielding low quantities.

A pivotal advancement occurred in the 2010s with the discovery that triazolopyridazines could inhibit tyrosine kinases, particularly c-Met, a receptor implicated in cancer progression. For example, compound 12e (a triazolo-pyridazine derivative) demonstrated potent cytotoxicity against A549 lung cancer cells (IC~50~ = 1.06 ± 0.16 μM) through c-Met kinase inhibition (IC~50~ = 0.090 μM), rivaling the efficacy of Foretinib. This breakthrough spurred efforts to optimize substituents on the triazolopyridazine core, leading to derivatives with improved solubility and target specificity.

Significance in Heterocyclic Chemistry Research

Triazolopyridazines occupy a unique niche in heterocyclic chemistry due to their dual aromatic systems: a pyridazine ring fused with a 1,2,4-triazole moiety. This arrangement confers distinct electronic properties, including:

  • π-π stacking potential from the pyridazine ring, enhancing interactions with hydrophobic protein pockets.
  • Hydrogen-bond donor/acceptor sites at N1 and N4 of the triazole, enabling binding to kinase ATP pockets.

Recent studies highlight the role of substituents in modulating bioactivity. For instance, introducing a 5-methylthiazole fragment at the five-atom linker region improved c-Met inhibition by 3.5-fold compared to unsubstituted analogs. Additionally, microwave-assisted synthesis methods have enabled rapid diversification of the core structure, as seen in the catalyst-free preparation of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides.

Evolution of Triazolopyridazine Research Applications

Originally explored as anticancer agents, triazolopyridazines now span multiple therapeutic areas:

Application Key Finding Reference
Oncology 12e induces G0/G1 phase arrest in A549 cells via c-Met inhibition.
Neurological Disorders Triazolopyridine-based M~5~ antagonists (e.g., VU6032423 ) show IC~50~ < 100 nM.
Antimicrobials Diphenyl-triazolopyridazines exhibit moderate activity against Gram+ bacteria.

The structural versatility of the core allows for targeted modifications. For example, replacing the pyridazine ring with pyrimidine in 19e maintained anticancer activity while reducing hepatotoxicity. Similarly, incorporating a 2,2-dimethoxyethylamino group (as in the query compound) enhances solubility, a critical factor for blood-brain barrier penetration in neurological applications.

Current Research Landscape and Knowledge Gaps

Recent advances focus on rational drug design using computational tools. Molecular docking studies reveal that the 6-position of the triazolopyridazine core is critical for binding to c-Met’s hinge region, with hydrophobic substituents improving affinity. However, challenges persist:

  • Synthetic Complexity : Despite microwave-assisted methods, scaling up multistep syntheses (e.g., the 7-step route for VU6036864 ) remains labor-intensive.
  • Selectivity Issues : Off-target effects are common; 12e inhibits multiple kinases beyond c-Met at higher concentrations.
  • Underexplored Applications : Limited data exist on immunomodulatory or antiviral uses of triazolopyridazines.

Properties

IUPAC Name

N-[2-[6-(2,2-dimethoxyethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O3/c1-26-17(27-2)12-20-14-8-9-15-21-22-16(24(15)23-14)10-11-19-18(25)13-6-4-3-5-7-13/h3-9,17H,10-12H2,1-2H3,(H,19,25)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQRZKBTIZCUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=NN2C(=NN=C2CCNC(=O)C3=CC=CC=C3)C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{6-[(2,2-dimethoxyethyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide typically involves a multi-step process. The initial step often includes the formation of the triazolo[4,3-b]pyridazine core, followed by the introduction of the 2,2-dimethoxyethylamino group. The final step involves the attachment of the benzamide moiety. Reaction conditions may vary, but common reagents include organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(2-{6-[(2,2-dimethoxyethyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(2-{6-[(2,2-dimethoxyethyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in molecular biology studies to investigate cellular processes and pathways.

    Industry: Utilized in material science for the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-(2-{6-[(2,2-dimethoxyethyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Variations

The biological activity of triazolopyridazine derivatives is highly dependent on substituents at positions 3 and 6. Below is a comparative analysis of structurally related compounds:

Compound Name / Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity Reference
Target Compound : N-(2-{6-[(2,2-dimethoxyethyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide C₁₈H₂₃N₇O₃* 401.43 6: (2,2-dimethoxyethyl)amino; 3: ethylbenzamide Not reported
N-(2-{6-[(4-Chlorobenzyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide C₂₁H₁₉ClN₆O 406.87 6: 4-chlorobenzylamino; 3: ethylbenzamide Not specified
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide C₁₉H₁₇N₇O 367.39 6: methyl; 3: phenylbenzamide Moderate antimicrobial
N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine C₁₅H₁₅ClN₆ 314.78 6: methyl; 8: 4-chlorophenethylamine Cytotoxic (Hep cell line)
TPA023 (GABA receptor modulator) C₁₉H₂₀F₃N₇O₂ 451.42 6: tert-butyl; 3: 2-ethyltriazole; 2-fluorophenyl Anxiolytic (α2/α3-selective)

Impact of Substituents on Properties

  • Hydrophilicity vs. Lipophilicity :

    • The target compound’s dimethoxyethyl group increases polarity compared to halogenated (e.g., 4-chlorobenzyl in ) or methyl-substituted analogs (e.g., ). This may enhance solubility but reduce blood-brain barrier penetration.
    • Lipophilic groups (e.g., 4-chlorophenethyl in ) correlate with cytotoxicity, likely due to improved membrane interaction.
  • Cytotoxicity: Bulkier substituents (e.g., phenethylamine in ) enhance cytotoxicity, while hydrophilic groups (dimethoxyethyl) might reduce off-target toxicity. Receptor Binding: Analog TPA023’s fluorophenyl and triazole groups enable GABA receptor modulation , whereas the target’s dimethoxyethyl group may favor interactions with polar residues in other targets.

Biological Activity

N-(2-{6-[(2,2-dimethoxyethyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole moiety and a benzamide group. Its molecular formula is C19H24N6O2C_{19}H_{24}N_{6}O_{2}, with a molecular weight of approximately 368.44 g/mol. The presence of the dimethoxyethyl group is significant for its biological activity, potentially influencing solubility and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of Triazole Ring : Utilizing precursors such as hydrazine derivatives and appropriate carbonyl compounds.
  • Benzamide Coupling : The benzamide moiety can be introduced through acylation reactions with amines.
  • Dimethoxyethyl Group Introduction : This can be achieved through alkylation or other synthetic strategies.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:

  • In Vitro Studies : Compounds were tested against various cancer cell lines (e.g., A549 lung cancer cells) using assays such as MTS cytotoxicity and BrdU proliferation assays. Results showed IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations .
CompoundCell LineIC50 (µM)
Example 1A5496.26
Example 2HCC82720.46
Example 3NCI-H35816.00

Antimicrobial Activity

In addition to antitumor properties, some derivatives have shown promising antimicrobial effects against various pathogens. The mechanism often involves binding to DNA or RNA structures within microbial cells, disrupting their function .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : Similar compounds have been reported to intercalate into double-stranded DNA (dsDNA), preventing replication and transcription.
  • Minor Groove Binding : Binding within the minor groove of AT-rich regions has been observed for various triazole-containing compounds .
  • Apoptosis Induction : Some studies suggest that these compounds may promote apoptosis in cancer cells through caspase activation pathways.

Case Studies

Recent research has highlighted specific case studies where related compounds demonstrated significant biological effects:

  • Study on Antitumor Activity : A compound structurally similar to this compound was tested in vivo in murine models showing reduced tumor size and increased survival rates compared to controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for preparing N-(2-{6-[(2,2-dimethoxyethyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis typically involves coupling reactions (e.g., amidation, nucleophilic substitution) and cyclization steps. Key parameters include solvent choice (polar aprotic solvents like DMF), temperature control (40–80°C), and catalysts (e.g., HATU for amide bond formation). Purification via column chromatography or HPLC is critical for isolating the final product with ≥95% purity .
  • Optimization : Reaction progress is monitored using TLC or HPLC. Yield improvements (e.g., 60% to 85%) are achieved by adjusting stoichiometry, reaction time, and pH .

Q. Which analytical techniques are most reliable for characterizing the compound’s structure and purity?

  • Techniques :

  • NMR (¹H, ¹³C) for confirming functional groups and stereochemistry.
  • HRMS (High-Resolution Mass Spectrometry) for molecular weight verification.
  • HPLC (with UV detection at 254 nm) for assessing purity (>95%).
  • FTIR to identify amine, amide, and triazole vibrations .

Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, stability) for experimental design?

  • Methods :

  • Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy.
  • Stability : Accelerated degradation studies under varying pH, temperature, and light exposure, analyzed via HPLC .

Advanced Research Questions

Q. What experimental approaches are used to investigate the compound’s mechanism of action in biological systems?

  • Methodology :

  • Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, BRAF) with fluorescence-based ADP-Glo™ assays.
  • Cellular target engagement : CETSA (Cellular Thermal Shift Assay) to confirm binding to intracellular targets .
    • Data Interpretation : IC₅₀ values and dose-response curves are compared to known inhibitors (e.g., imatinib for kinase activity) .

Q. How can structural modifications enhance the compound’s pharmacological activity?

  • SAR Strategies :

  • Substituent variation : Replace the benzamide group with heteroaryl moieties (e.g., pyridine) to improve binding affinity.
  • Side-chain optimization : Introduce polar groups (e.g., hydroxyl, carboxyl) to enhance solubility and reduce off-target effects.
  • In silico modeling : Molecular docking (AutoDock Vina) predicts interactions with target proteins (e.g., PARP-1) .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

  • Resolution Steps :

Validate assay conditions (e.g., ATP concentration in kinase assays).

Confirm compound stability during incubation (HPLC post-assay).

Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What in vitro models are appropriate for evaluating the compound’s anticancer efficacy?

  • Models :

  • Cell lines : NCI-60 panel for broad screening; patient-derived xenograft (PDX) cells for specificity.
  • Apoptosis assays : Annexin V-FITC/PI staining with flow cytometry.
  • Migration inhibition : Scratch assay or Boyden chamber .

Q. How can toxicity and off-target effects be systematically assessed?

  • Methods :

  • In vitro : HepG2 cells for hepatotoxicity; hERG assay for cardiotoxicity.
  • In vivo : Acute toxicity studies in rodents (LD₅₀ determination).
  • Proteome profiling : Affinity pulldown with mass spectrometry to identify off-target binding .

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